REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7](I)[C:6]([F:10])=[CH:5][C:4]=1[CH3:11].[Li]CCCC.[B:17](OC)([O:20]C)[O:18]C>C1COCC1>[CH3:1][O:2][C:3]1[C:4]([CH3:11])=[CH:5][C:6]([F:10])=[C:7]([B:17]([OH:20])[OH:18])[CH:8]=1
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred from −78° C. to rt for 3 h before it
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was quenched by 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with saturated Na2S2O3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=C(C1)B(O)O)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |